2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one 2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 477851-32-4
VCID: VC4563965
InChI: InChI=1S/C18H11F6N3O/c19-17(20,21)11-5-4-6-12(9-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-7-2-1-3-8-13/h1-10,26H
SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H11F6N3O
Molecular Weight: 399.296

2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 477851-32-4

Cat. No.: VC4563965

Molecular Formula: C18H11F6N3O

Molecular Weight: 399.296

* For research use only. Not for human or veterinary use.

2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one - 477851-32-4

Specification

CAS No. 477851-32-4
Molecular Formula C18H11F6N3O
Molecular Weight 399.296
IUPAC Name 2-phenyl-5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C18H11F6N3O/c19-17(20,21)11-5-4-6-12(9-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-7-2-1-3-8-13/h1-10,26H
Standard InChI Key AYOKRMWMDPIXOS-UVTDQMKNSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Crystallographic Insights

Core Architecture

The compound features a pyrazol-3-one core (2,4-dihydro-3H-pyrazol-3-one) substituted at positions 2 and 5 with phenyl and trifluoromethyl groups, respectively. A methylene bridge at position 4 links the pyrazole ring to a 3-(trifluoromethyl)anilino moiety . The planar pyrazole ring adopts a dihedral angle of 33.0° relative to the phenyl group, as observed in analogous structures .

Intermolecular Interactions

X-ray diffraction studies of related pyrazol-3-one derivatives reveal stabilization via:

  • N–H···O hydrogen bonds between the pyrazole carbonyl and amine hydrogens.

  • π–π stacking between aromatic rings (interplanar distances: 3.4–3.6 Å) .
    These interactions suggest solid-state stability, critical for crystallinity and formulation .

Table 1: Structural Parameters

ParameterValueSource
Molecular FormulaC18H11F6N3O\text{C}_{18}\text{H}_{11}\text{F}_6\text{N}_3\text{O}
Molecular Weight399.296 g/mol
Dihedral Angle (Pyrazole-Phenyl)33.0°
Hydrogen Bond Length1.86–2.12 Å

Synthesis and Optimization

Condensation and Cyclization

The compound is synthesized via a multi-step route:

  • Claisen-Schmidt Condensation: Ethyl trifluoroacetoacetate reacts with phenylhydrazine in acetic acid or phosphoryl chloride (POCl₃) to form 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

  • Methylene Bridging: The hydroxyl group is substituted via condensation with 3-(trifluoromethyl)aniline under reflux, yielding the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Pyrazole FormationPOCl₃, DMF, 95°C, 4.5 h90%
Methylene Bridging3-(Trifluoromethyl)aniline, EtOH, reflux85–95%

Spectral Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.54 (m, 5H, Ph-H), 7.21 (m, 4H, Anilino-H) .

  • ¹³C NMR: δ 181.2 (C=O), 142.7 (q, 2JCF=40Hz^2J_{C-F} = 40 \, \text{Hz}, C=N), 120.1 (q, 1JCF=267.5Hz^1J_{C-F} = 267.5 \, \text{Hz}, CF₃) .

  • ¹⁹F NMR: δ -61.9 (CF₃) .

Physicochemical Properties

Thermodynamic Parameters

  • Density: 1.396 g/cm³ (predicted for analogous structures) .

  • Boiling Point: 318°C (extrapolated) .

  • LogP: 4.61 (indicating high lipophilicity) .

Solubility and Stability

  • Aqueous Solubility: Low (logSw = -4.34), necessitating formulation with co-solvents .

  • Storage: Stable under inert atmospheres at room temperature .

Biological Activity and Applications

Mechanistic Considerations

  • Nitroreduction: Electron-deficient trifluoromethyl groups may facilitate redox cycling, generating reactive intermediates that disrupt microbial DNA .

  • Enzyme Inhibition: Pyrazol-3-ones inhibit cyclooxygenase (COX) and phosphodiesterase (PDE), suggesting anti-inflammatory potential .

Future Directions

Research Priorities

  • Synthetic Scalability: Optimize yields via microwave-assisted or flow chemistry .

  • Pharmacokinetic Profiling: Assess bioavailability, metabolism, and toxicity in in vitro models.

  • Target Identification: Screen against kinase, protease, and GPCR libraries to identify lead applications.

Industrial Relevance

  • Agrochemicals: Trifluoromethyl groups are prevalent in herbicides and insecticides.

  • Materials Science: π-Conjugated systems may serve as organic semiconductors .

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